molecular formula C19H17N5O4 B4291711 2-{6'-AMINO-5'-CYANO-2-OXO-3'-PROPYL-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL}ACETIC ACID

2-{6'-AMINO-5'-CYANO-2-OXO-3'-PROPYL-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL}ACETIC ACID

Cat. No.: B4291711
M. Wt: 379.4 g/mol
InChI Key: RQSQDRFZRWMFFI-UHFFFAOYSA-N
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Description

(6’-amino-5’-cyano-2-oxo-3’-propyl-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetic acid is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6’-amino-5’-cyano-2-oxo-3’-propyl-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetic acid typically involves multi-component reactions. One common method includes the reaction of 5-R-isatins (where R can be H or CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide), and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium salts, which can be further processed to obtain the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(6’-amino-5’-cyano-2-oxo-3’-propyl-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DMSO-HCl system

    Reduction: Sodium borohydride

    Substitution: N-aryl α-chloroacetamides, α-bromoacetophenones

Major Products Formed

Scientific Research Applications

(6’-amino-5’-cyano-2-oxo-3’-propyl-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting bacterial infections and oxidative stress.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6’-amino-5’-cyano-2-oxo-3’-propyl-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that the compound can bind to the transcriptional regulator protein PqsR of Pseudomonas aeruginosa, potentially inhibiting its activity . This interaction disrupts bacterial communication and biofilm formation, contributing to its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6’-amino-5’-cyano-2-oxo-3’-propyl-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetic acid is unique due to its spirocyclic structure, which combines the indole and pyrazole rings. This unique arrangement enhances its chemical reactivity and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

2-(6-amino-5-cyano-2'-oxo-3-propylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-2-5-12-15-17(23-22-12)28-16(21)11(8-20)19(15)10-6-3-4-7-13(10)24(18(19)27)9-14(25)26/h3-4,6-7H,2,5,9,21H2,1H3,(H,22,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSQDRFZRWMFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC(=O)O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{6'-AMINO-5'-CYANO-2-OXO-3'-PROPYL-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL}ACETIC ACID
Reactant of Route 2
2-{6'-AMINO-5'-CYANO-2-OXO-3'-PROPYL-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL}ACETIC ACID
Reactant of Route 3
2-{6'-AMINO-5'-CYANO-2-OXO-3'-PROPYL-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL}ACETIC ACID
Reactant of Route 4
2-{6'-AMINO-5'-CYANO-2-OXO-3'-PROPYL-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL}ACETIC ACID
Reactant of Route 5
2-{6'-AMINO-5'-CYANO-2-OXO-3'-PROPYL-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL}ACETIC ACID
Reactant of Route 6
2-{6'-AMINO-5'-CYANO-2-OXO-3'-PROPYL-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL}ACETIC ACID

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